molecular formula C11H13N3O B12343068 4-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-amine

4-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-amine

Cat. No.: B12343068
M. Wt: 203.24 g/mol
InChI Key: QATLCXKTDJTOLE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-methyl-4H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 4 and a methyl group at position 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-amine typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methyl-4H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-methyl-4H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-Methoxyphenylpyridine derivatives

Comparison

Compared to similar compounds, 4-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-amine exhibits unique properties due to the presence of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-3-5-9(15-2)6-4-8/h3-6,10H,1-2H3,(H2,12,14)

InChI Key

QATLCXKTDJTOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C1C2=CC=C(C=C2)OC)N

Origin of Product

United States

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